molecular formula C5H4O2 B12567993 3-Methylidenefuran-2(3H)-one CAS No. 190071-45-5

3-Methylidenefuran-2(3H)-one

Cat. No.: B12567993
CAS No.: 190071-45-5
M. Wt: 96.08 g/mol
InChI Key: OHUBPYGSLGHDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidenefuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring and a methylene group

Preparation Methods

The synthesis of 3-Methylidenefuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of furfural with methylene iodide in the presence of a base. This reaction typically occurs under reflux conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methylidenefuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced furan derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the methylene group or other substituents on the furan ring.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylidenefuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methylidenefuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

3-Methylidenefuran-2(3H)-one can be compared with other similar compounds, such as:

    Furfural: A related compound with a similar furan ring structure but lacking the methylene group.

    2-Furylmethanol: Another related compound with a hydroxymethyl group instead of a methylene group.

    5-Methylfurfural: A compound with a methyl group on the furan ring, differing in its substitution pattern.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

190071-45-5

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

IUPAC Name

3-methylidenefuran-2-one

InChI

InChI=1S/C5H4O2/c1-4-2-3-7-5(4)6/h2-3H,1H2

InChI Key

OHUBPYGSLGHDBR-UHFFFAOYSA-N

Canonical SMILES

C=C1C=COC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.